molecular formula C10H9NO2 B1329287 N-Phenylsuccinimide CAS No. 83-25-0

N-Phenylsuccinimide

Cat. No.: B1329287
CAS No.: 83-25-0
M. Wt: 175.18 g/mol
InChI Key: ZTUKZULGOCFJET-UHFFFAOYSA-N
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Description

N-Phenylsuccinimide (NPS) is a cyclic imide derived from succinic acid, where the nitrogen atom is substituted with a phenyl group. Its molecular structure (C₁₀H₉NO₂) features a five-membered succinimide ring fused to a benzene ring, resulting in distinct physicochemical properties.

Properties

IUPAC Name

1-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUKZULGOCFJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232108
Record name Succinanil
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Molecular Weight

175.18 g/mol
Source PubChem
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Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642804
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

83-25-0
Record name 1-Phenyl-2,5-pyrrolidinedione
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Record name N-Phenylsuccinimide
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylsuccinimide can be synthesized through several methods. One common method involves the reaction of aniline with succinic anhydride. This reaction can be carried out under microwave-assisted conditions, which significantly reduces the reaction time compared to traditional methods. In a domestic microwave oven, the reaction mixture is heated for about four minutes, yielding this compound in moderate yields (40-60%) . This method is considered more environmentally friendly as it is solvent-free and energy-efficient.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same reaction between aniline and succinic anhydride but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled heating and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: N-Phenylsuccinimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-phenylsuccinamic acid.

    Reduction: Reduction reactions can convert it back to the corresponding amine and succinimide.

    Substitution: It can participate in nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-Phenylsuccinamic acid.

    Reduction: Aniline and succinimide.

    Substitution: Various substituted succinimides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

N-Phenylsuccinimide serves as a crucial intermediate in the synthesis of various organic compounds. It is primarily synthesized from succinic anhydride and aniline through methods such as traditional heating and microwave-assisted synthesis.

This compound and its derivatives exhibit significant biological activities, including antimicrobial properties. Research indicates that these compounds can be effective against various pathogens, including fungi like Botrytis cinerea and Sclerotinia sclerotiorum.

Case Studies

  • A study highlighted the use of quantitative structure-activity relationship (QSAR) models to predict the biological activity of this compound derivatives. The findings suggest that structural modifications can enhance their antimicrobial efficacy .
  • Another investigation utilized density functional theory (DFT) combined with QSAR analysis to assess the biological activities of 57 this compound derivatives, achieving a correlation coefficient of 0.9 with artificial neural network models .

Agricultural Applications

Due to its fungicidal properties, this compound is also applied in agriculture as a pesticide. Its effectiveness against specific fungal pathogens makes it a valuable compound for crop protection.

Pesticidal Efficacy

  • The compound has shown potential in controlling diseases caused by fungi, thereby contributing to improved agricultural yields and reduced reliance on more harmful chemical pesticides .

Pharmaceutical Applications

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to act as an intermediate in synthesizing pharmaceuticals expands its applicability in therapeutic formulations.

Drug Development Insights

  • Research has indicated that derivatives of this compound possess anticonvulsant properties, suggesting their potential role in treating neurological disorders .

Mechanism of Action

The mechanism of action of N-Phenylsuccinimide involves its ability to act as an electrophile in various chemical reactions. The phenyl group attached to the nitrogen atom increases the electrophilicity of the carbonyl groups, making it more reactive towards nucleophiles. This property is exploited in organic synthesis to form various derivatives and complex molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-Substituted Succinimides

Compound Substituent Synthesis Method Yield (%) Key Features/Applications References
N-Phenylsuccinimide Phenyl Microwave/PPE-mediated 40–94 High thermal stability; catalysis
N-(4-Fluorophenyl)succinimide 4-Fluorophenyl Not specified Enhanced electronic effects
Benzyl-3-(this compound)-thioether Benzylthio Thiol-Michael addition 58 Bioconjugation; white crystalline
N-(Chloroacetoxy)succinimide Chloroacetoxy Acylation of succinimide Acylating agent; peptide synthesis
N-(3-Hydroxyphenyl)succinimide 3-Hydroxyphenyl Cyclodehydration Strong O–H∙∙∙O hydrogen bonding

Reactivity and Functionalization

  • This compound: Reacts with aminoguanidine under microwave irradiation to form triazole derivatives (66% yield) . In catalytic systems, it acts as a deactivator of transition metal salts during hydrocarbon oxidation, with efficacy influenced by substituent electronic effects .
  • N-(Chloroacetoxy)succinimide : The chloroacetoxy group serves as a reactive handle for acylations, making it valuable in peptide synthesis .
  • Benzyl-3-(this compound)-thioether : Forms stable thioether linkages for protein modification, leveraging the succinimide’s electrophilicity .

Thermal and Catalytic Stability

  • Thermal Degradation : NPS degrades at ~300°C via reverse Diels-Alder reactions, forming 1,1-diphenylethylene and other byproducts . Derivatives like N-(3-hydroxyphenyl)succinimide exhibit enhanced stability due to hydrogen-bonded networks .
  • Catalytic Interactions : α-Derivatives of NPS show variable deactivation effects on metal catalysts. For example, electron-withdrawing groups (e.g., chloroacetoxy) reduce metal salt activity more effectively than electron-donating substituents .

Biological Activity

N-Phenylsuccinimide (NPS) is a compound that has garnered attention in various fields, particularly in pharmacology and agricultural chemistry, due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships, and relevant case studies.

This compound is a derivative of succinimide, characterized by the presence of a phenyl group. It is known for its potential applications as an antifungal agent and its role in various therapeutic contexts. The compound's efficacy can be attributed to its structural properties, which allow it to interact with biological targets effectively.

2. Synthesis and Structural Considerations

The synthesis of this compound typically involves the reaction of maleic anhydride with aniline derivatives under controlled conditions. The resulting compound can be further modified to enhance its biological activity.

Table 1: Common Synthesis Methods for this compound

MethodReactantsConditionsYield (%)
Aniline + Maleic AnhydrideThis compoundReflux in solvent75-90
Cyclization of Amino AcidsVarious Amino AcidsAcidic or basic conditions60-80

3.1 Antifungal Activity

This compound has been identified as an effective antifungal agent. Research indicates that it exhibits activity against various fungal strains, making it a candidate for agricultural fungicides. In particular, studies have shown that NPS derivatives are selective nephrotoxic compounds, which highlights their potential use in targeted therapies.

3.2 Antitumor Activity

Recent studies have explored the antitumor properties of this compound and its analogs. In vitro assays demonstrated that certain derivatives possess significant cytotoxic effects against a panel of cancer cell lines.

Case Study: Antitumor Efficacy
A study assessed the antitumor activity of synthesized this compound derivatives against 11 different cancer cell lines using a monolayer cell survival assay. The most potent compound exhibited an IC50 value of approximately 9.4 µM, indicating promising antitumor properties (see Table 2).

Table 2: Antitumor Activity of this compound Derivatives

Compound IDCell Line TestedIC50 (µM)
Compound AA549 (Lung)9.4
Compound BMCF7 (Breast)>20
Compound CHeLa (Cervical)15

4. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. Quantitative structure–activity relationship (QSAR) models have been employed to predict the activity of various derivatives.

Key Findings:

  • Substituents on the phenyl ring significantly influence the compound's antifungal and antitumor efficacy.
  • Electron-donating groups enhance biological activity, while electron-withdrawing groups tend to reduce it.

5. Conclusion

This compound exhibits significant biological activity across various domains, particularly as an antifungal and antitumor agent. Ongoing research into its structure-activity relationships will likely yield new derivatives with improved efficacy and selectivity for therapeutic applications.

Q & A

Q. What are the established methods for synthesizing N-phenylsuccinimide, and how do reaction conditions influence yield?

this compound is commonly synthesized via cyclization reactions. For example, succinic acid derivatives can react with aniline under dehydrating conditions (e.g., using (NH₄)₂S₂O₈ and DMSO) to form the imide . Alternatively, Ru-catalyzed C–H hydroxylation of cyclic imides provides regioselective pathways . Yield optimization requires careful control of stoichiometry, temperature (typically 80–100°C), and solvent polarity. Lower yields (e.g., 10% in Method E ) may arise from competing side reactions, necessitating purification via recrystallization or column chromatography.

Q. How can this compound be purified, and what analytical techniques confirm its purity?

Recrystallization using hot ethanol is a standard purification method, with purity validated by melting point analysis (expected range: 154–156°C). A depressed melting point indicates residual impurities, while a mixed melting point test with a known sample confirms identity . Complementary techniques include ¹H NMR (characteristic peaks: δ 7.32–7.50 ppm for aromatic protons, δ 2.15 ppm for succinimide methylenes) and HPLC with UV detection.

Q. Which spectroscopic and computational methods are used to characterize this compound’s electronic structure?

Experimental characterization relies on ¹H/¹³C NMR and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Computational studies using Gaussian 09 at the B3LYP/6-31G(d) level provide optimized geometries and electrostatic potential (ESP) maps, revealing electron-deficient regions at the imide carbonyl groups, which influence reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reactivity under different catalytic systems?

Conflicting reactivity (e.g., palladium-catalyzed vs. radical-mediated pathways) can be analyzed via kinetic isotope effects (KIEs), trapping experiments, and DFT calculations. For instance, APS-DMSO systems promote radical intermediates, while Ru catalysts favor concerted C–H activation . Monitoring by in-situ IR or mass spectrometry helps identify transient intermediates .

Q. What computational strategies predict this compound’s environmental persistence, and how are these validated experimentally?

Non-target screening via LC-HRMS identifies degradation products in environmental matrices. Quantitative structure-activity relationship (QSAR) models estimate biodegradability, while experimental validation involves spiking water samples and tracking degradation via isotopic labeling . For example, this compound’s amide group may hydrolyze to succinanilic acid under alkaline conditions.

Q. How do structural modifications of this compound affect bioactivity in antimicrobial agents?

Introducing 1,2,4-oxadiazole moieties or halogen substituents enhances bioactivity by increasing electrophilicity and membrane permeability. Structure-activity relationships (SARs) are established through minimum inhibitory concentration (MIC) assays and docking studies against bacterial targets (e.g., penicillin-binding proteins) .

Q. What methodologies address contradictory spectral data during this compound derivative synthesis?

Discrepancies in NMR or melting points may arise from residual solvents, tautomerism, or polymorphic forms. Strategies include:

  • Repetitive recrystallization with alternative solvents (e.g., ethyl acetate/hexane).
  • Variable-temperature NMR to detect dynamic processes.
  • X-ray crystallography for unambiguous structural assignment .

Q. How can this compound serve as a precursor for N-acyliminium ion chemistry in heterocyclic synthesis?

Reduction with LiEt₃BH generates hydroxyl intermediates, which undergo Lewis acid-mediated (e.g., BF₃·Et₂O) allylation or arylation. Competing ring-opening reactions can be minimized by using bulky silane nucleophiles or low temperatures (−78°C) . Mechanistic insights are gained through Hammett plots and deuterium-labeling studies.

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., ESP maps vs. observed regioselectivity) .
  • Reproducibility : Document solvent purity, catalyst loading, and reaction atmosphere (e.g., inert vs. aerobic) .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed statistical reporting and raw data archiving .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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